N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE
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Overview
Description
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-biphenyl-4-yl-5-methyl-thiazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Reduction: 3-amino-benzamide derivatives.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-benzamide
- N-(4-Biphenyl-4-yl-5-methyl-thiazol-2-yl)-benzamide
- N-(4-Biphenyl-4-yl-thiazol-2-yl)-3-nitro-benzamide
Uniqueness
N-(4-{[1,1'-BIPHENYL]-4-YL}-5-METHYL-1,3-THIAZOL-2-YL)-3-NITROBENZAMIDE is unique due to the presence of both the nitro group and the biphenyl-thiazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17N3O3S |
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Molecular Weight |
415.5g/mol |
IUPAC Name |
N-[5-methyl-4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H17N3O3S/c1-15-21(18-12-10-17(11-13-18)16-6-3-2-4-7-16)24-23(30-15)25-22(27)19-8-5-9-20(14-19)26(28)29/h2-14H,1H3,(H,24,25,27) |
InChI Key |
USBOEYXHDVCVGO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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